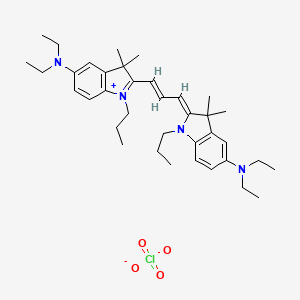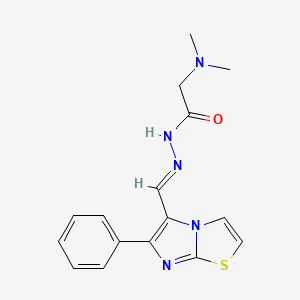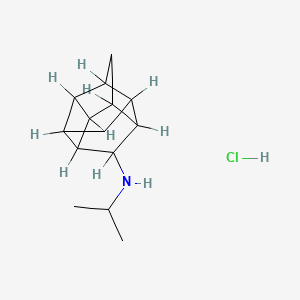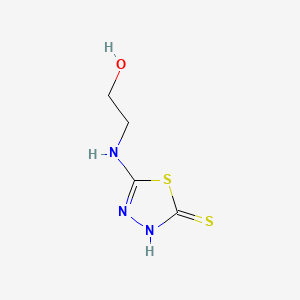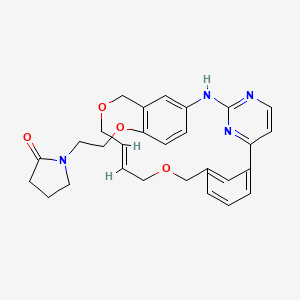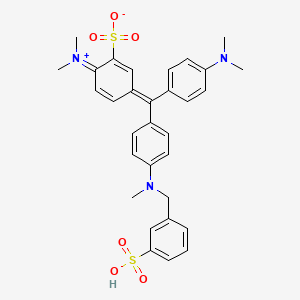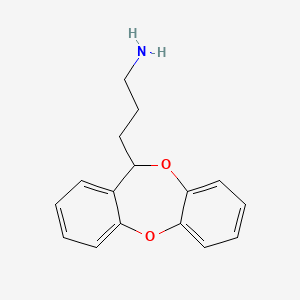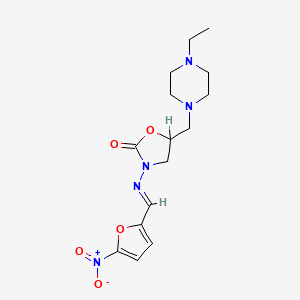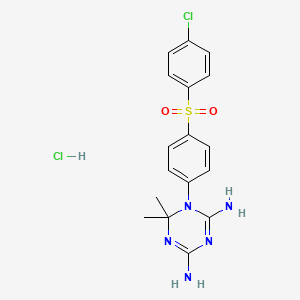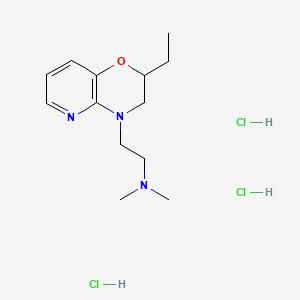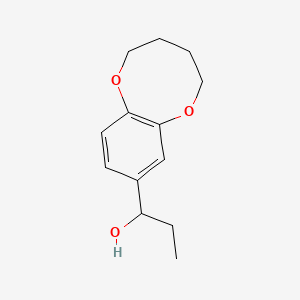
alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 8-Metil-alfa-etil-2,3,4,5-tetrahidro-1,6-benzodioxocina es un compuesto orgánico complejo con una estructura única que incluye un sistema de anillo benzodioxocínico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Metil-alfa-etil-2,3,4,5-tetrahidro-1,6-benzodioxocina típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones ácidas o básicas para formar el anillo benzodioxocínico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. Las técnicas como la química de flujo continuo y el uso de catalizadores pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 8-Metil-alfa-etil-2,3,4,5-tetrahidro-1,6-benzodioxocina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede convertir el grupo metil a un aldehído o ácido carboxílico.
Reducción: El compuesto se puede reducir para formar diferentes derivados de alcohol.
Sustitución: La halogenación o nitración pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: La halogenación se puede lograr utilizando halógenos como cloro o bromo, mientras que la nitración típicamente involucra ácido nítrico.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o ácidos, mientras que la reducción puede producir varios alcoholes.
Aplicaciones Científicas De Investigación
El 8-Metil-alfa-etil-2,3,4,5-tetrahidro-1,6-benzodioxocina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y vías metabólicas.
Industria: Se puede utilizar en la producción de materiales avanzados, como polímeros y resinas.
Mecanismo De Acción
El mecanismo por el cual el 8-Metil-alfa-etil-2,3,4,5-tetrahidro-1,6-benzodioxocina ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite encajar en sitios activos o bolsillos de unión, influenciando las vías bioquímicas y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
2-Naftaleno metanol, 1,2,3,4,4a,5,6,7-octahidro-α,α,4a,8-tetrametil-: Este compuesto comparte una estructura de anillo similar pero difiere en los grupos funcionales y el peso molecular general.
Eudesm-5-en-11-ol: Otro compuesto con una estructura central similar pero diferentes sustituyentes.
Singularidad
El 8-Metil-alfa-etil-2,3,4,5-tetrahidro-1,6-benzodioxocina es único debido a su combinación específica de grupos funcionales y el sistema de anillo benzodioxocínico.
Propiedades
Número CAS |
137150-47-1 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)propan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-2-11(14)10-5-6-12-13(9-10)16-8-4-3-7-15-12/h5-6,9,11,14H,2-4,7-8H2,1H3 |
Clave InChI |
AAZPNFRKNXUPHX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC2=C(C=C1)OCCCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


